methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Overview
Description
Methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate: . This compound features a cyclopentyl group, a thiazole ring, and an oxo group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate typically involves the reaction of cyclopentanone with thiazol-2-amine in the presence of a suitable reagent such as a carbodiimide (e.g., dicyclohexylcarbodiimide) to form the corresponding amide, followed by esterification with methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the thiazole ring or the cyclopentyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives of the compound.
Reduction products: Hydroxylated derivatives.
Substitution products: Derivatives with different substituents on the thiazole ring or cyclopentyl group.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex molecules.
It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
The thiazole ring is known for its biological activity, and the compound can be used in the study of enzyme inhibitors and receptor ligands.
It is used in the design of new drugs targeting various diseases.
Medicine:
It is being researched for its use in cancer therapy due to its ability to interact with specific molecular targets.
Industry:
The compound is used in the fragrance industry due to its pleasant aroma.
It is also employed in the production of flavors and additives for food and beverages.
Mechanism of Action
The mechanism by which methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Methyl 2-cyclopentyl-3-oxo-3-(1,3-oxazol-2-ylamino)propanoate: Similar structure but with an oxazole ring instead of a thiazole ring.
Methyl 2-cyclopentyl-3-oxo-3-(pyridin-2-ylamino)propanoate: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness:
The presence of the thiazole ring in methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate gives it unique chemical and biological properties compared to similar compounds. The thiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile.
Properties
IUPAC Name |
methyl 2-cyclopentyl-3-oxo-3-(1,3-thiazol-2-ylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-17-11(16)9(8-4-2-3-5-8)10(15)14-12-13-6-7-18-12/h6-9H,2-5H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYPQXNLEXNSNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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